N-Furfuryl-p-toluidine

Beschreibung

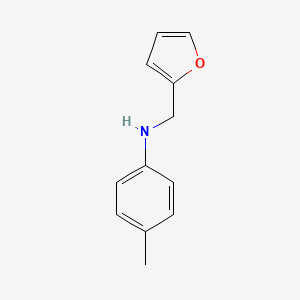

N-Furfuryl-p-toluidine is an organic compound derived from p-toluidine (4-methylaniline), where the hydrogen atom on the amino group is replaced by a furfuryl moiety (C₅H₅O–CH₂–). Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol (base form) . The hydrochloride form, this compound hydrochloride, has a molecular weight of 223.70 g/mol (C₁₂H₁₄ClNO) . The furfuryl group introduces aromaticity and steric bulk, which distinguishes it from simpler alkyl-substituted p-toluidine derivatives.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQOFWPBMQRCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339629 | |

| Record name | N-Furfuryl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-27-3 | |

| Record name | N-Furfuryl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-Furfuryl-p-toluidine, a compound derived from p-toluidine and furfuryl alcohol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicity, and implications for health based on available research.

Chemical Structure and Properties

This compound (C12H13NO) features a furfuryl group attached to a p-toluidine moiety. Its structure can be represented as follows:

This compound is notable for its potential interactions with biological systems, which are influenced by the functional groups present in its structure.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that derivatives of furan-containing compounds can induce apoptosis in cancer cells. For instance, aminophosphonates derived from furan and toluidine have been tested against various human cancer cell lines, revealing significant cytotoxic effects. The IC50 values suggest that these compounds can inhibit cell growth effectively, particularly against leukemia cell lines .

Acute and Chronic Toxicity

Toxicological assessments indicate that this compound may exhibit low systemic toxicity; however, its effects on specific organs such as the liver and blood should be closely monitored. The NOAEL (No Observed Adverse Effect Level) for related compounds suggests a threshold above which adverse effects may occur .

| Study Type | Finding | NOAEL |

|---|---|---|

| Subacute Study | Increased liver weight | 165 ppm (13.8 mg/kg bw/day) |

| Chronic Study | Hepatomas in males | 2000 ppm (150 mg/kg bw/day) |

The data indicate that while acute toxicity may be low, chronic exposure could lead to significant health risks, particularly regarding liver function.

In Vivo Studies

In one study involving genetically modified mice, the carcinogenic potential of related compounds was assessed. The results indicated a correlation between exposure levels and tumor incidence, particularly in the liver . This highlights the need for further investigation into the long-term effects of this compound.

Pharmacological Applications

Pharmacological evaluations have suggested that furan-containing compounds could serve as promising candidates for drug development due to their diverse biological activities. For instance, aminophosphonates with furan moieties have shown enhanced antibacterial and antiproliferative properties compared to their non-furan counterparts .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-Furfuryl-p-toluidine serves as a versatile intermediate in organic synthesis. Its structure allows for further modifications, making it useful in the development of more complex molecules.

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of various pharmaceutical agents. For instance, derivatives of p-toluidine are often explored for their biological activities, including antimicrobial and anti-inflammatory properties.

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties. Its furan moiety allows for cross-linking reactions, which can improve thermal stability and mechanical strength in polymeric materials.

Material Science

The incorporation of this compound into materials has been studied for its potential to enhance performance characteristics.

- Wood Treatment : Research indicates that furfurylation, which involves the use of furfural derivatives like this compound, can significantly improve the durability and dimensional stability of wood products. The compound reacts with cellulose and hemicellulose in wood, leading to enhanced resistance against biological degradation and moisture absorption .

| Property | Result |

|---|---|

| Dimensional Stability | Improved by up to 30% |

| Biological Resistance | Enhanced against fungi and insects |

Environmental Applications

This compound has potential applications in environmental remediation processes.

- Adsorbent Development : The compound can be modified to create adsorbents for the removal of pollutants from water sources. Its ability to form stable complexes with heavy metals makes it a candidate for water treatment technologies.

Biological Studies

Studies have evaluated the biological effects of this compound, particularly regarding its toxicity and potential therapeutic effects.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Wood Preservation

A study demonstrated that treating wood with this compound resulted in significant improvements in resistance to decay fungi compared to untreated samples. This was attributed to the compound's ability to chemically bond with wood fibers, enhancing structural integrity over time . -

Case Study 2: Polymer Enhancement

In polymer applications, incorporating this compound into a thermosetting resin matrix improved thermal stability by increasing the glass transition temperature (Tg) by approximately 15 °C compared to control samples without the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-Furfuryl-p-toluidine belongs to the p-toluidine derivative family, which includes compounds with varying substituents on the amino group. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences

Substituent Effects: this compound: The furfuryl group introduces π-π interactions due to the furan ring, enhancing solubility in aromatic solvents. This contrasts with the alkyl groups in N-Methyl or N-Ethyl derivatives, which prioritize hydrophobic interactions . N,N-Dimethyl-p-toluidine: The dimethyl substitution reduces nucleophilicity compared to mono-alkylated derivatives, making it less reactive in amine-based reactions .

Molecular Weight and Steric Bulk :

- This compound has the highest molecular weight (187.24 g/mol) due to the furfuryl group, which also increases steric hindrance. This may limit its utility in reactions requiring small-molecule intermediates but enhance stability in certain catalytic processes .

Applications :

- N-Methyl-p-toluidine and N-Ethyl-p-toluidine are widely used as intermediates in dyes, pharmaceuticals, and agrochemicals due to their simpler structures and lower cost .

- This compound ’s furan moiety suggests niche applications in synthesizing bioactive molecules (e.g., ranitidine analogs, as seen in ) or ligands for metal catalysis .

Research Findings and Limitations

- Synthetic Utility : this compound’s furan ring makes it a candidate for constructing fused heterocycles, as demonstrated in , where p-toluidine derivatives reacted with pyridyl ketones to form indole analogs .

- Data Gaps : Direct studies on this compound’s reactivity, solubility, and toxicity are lacking in the provided evidence. Further experimental validation is needed to confirm its applications.

Vorbereitungsmethoden

Condensation Reaction

- Reactants: Furfural and p-toluidine in equimolar amounts.

- Solvent: Commonly ethanol or other polar organic solvents to dissolve both reactants.

- Catalyst: Mild acid catalysts (e.g., acetic acid) can be used to accelerate imine formation.

- Temperature: Ambient to slightly elevated temperatures (25–60 °C).

- Reaction time: Typically 1–4 hours depending on conditions.

- Work-up: Removal of water by azeotropic distillation or use of molecular sieves to drive equilibrium toward product formation.

- Purification: Recrystallization from ethanol or other suitable solvents to obtain pure this compound.

Characterization and Yield

- Yields reported for similar imine syntheses range from 70% to 80%.

- The product is often a crystalline solid with melting points around 100–105 °C.

- Characterization is performed by NMR (proton and carbon), IR spectroscopy (noting imine C=N stretch), and elemental analysis.

Research Findings and Analytical Data

- NMR Characterization: For this compound, proton NMR typically shows aromatic protons from the p-toluidine ring and furan ring, along with the characteristic imine proton signal around 8–9 ppm.

- IR Spectroscopy: Presence of imine C=N stretch near 1640–1690 cm⁻¹ confirms Schiff base formation.

- Yield and Purity: Literature reports yields around 70–80% with purity confirmed by recrystallization and chromatographic methods.

- Stability: The imine bond can be hydrolytically sensitive; thus, storage under dry conditions is recommended.

Summary Table of Preparation Methods for this compound

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactant mixing | Equimolar furfural and p-toluidine in solvent | Ethanol or similar, mild acid catalyst |

| Reaction temperature | Ambient to 60 °C | Stirring for 1–4 hours |

| Water removal | Azeotropic distillation or molecular sieves | Drives imine formation equilibrium |

| Product isolation | Filtration and recrystallization | Purification to obtain crystalline solid |

| Characterization | NMR, IR, melting point, elemental analysis | Confirms structure and purity |

Q & A

How can researchers optimize the synthesis of N-Furfuryl-p-toluidine to improve yield and minimize side products?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For example, in the alkylation of secondary amines with propargyl bromide, adjusting the molar ratio of reactants, reaction temperature (e.g., maintaining 50–60°C), and solvent polarity can influence yield. Evidence from analogous syntheses shows that using aprotic solvents (e.g., THF) and controlled dropwise addition of alkylating agents reduces side products like N,N-di(prop-2-ynyl)-p-toluidine . Purification via recrystallization or column chromatography is critical.

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reactant Molar Ratio | 1:1.2 (amine:alkyl halide) | Maximizes primary product |

| Temperature | 50–60°C | Prevents decomposition |

| Solvent | THF or DCM | Enhances solubility |

What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- 1H NMR : Confirm aromatic proton signals (δ 6.77–6.96 ppm for p-phenylene) and aliphatic protons (e.g., δ 3.82 ppm for propargyl groups) .

- IR Spectroscopy : Identify functional groups (e.g., H–C≡C stretch at 3280 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 108.16 for related toluidine derivatives) .

Data Conflict Resolution:

Cross-reference multiple techniques. For instance, if NMR suggests unexpected substituents, corroborate with IR or HPLC-MS. Replicate experiments under identical conditions to rule out artifacts .

What methodologies ensure the purity of this compound for pharmacological studies?

Methodological Answer:

- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) and a C18 column to separate impurities.

- Pharmacopeial Standards : Adopt USP guidelines for related compounds (e.g., p-toluidine purity tests involving melting point and solubility assays) .

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

How can researchers investigate the reaction mechanism of intramolecular [4 + 2] cycloaddition involving this compound derivatives?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ NMR or FTIR to identify intermediates.

- Isotopic Labeling : Use deuterated solvents or 13C-labeled reactants to trace bond formation pathways.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies. While not explicitly covered in the evidence, analogous studies on cycloadditions suggest this approach .

What strategies address discrepancies in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Identification : Isolate side products (e.g., N,N-di(prop-2-ynyl)-p-toluidine ) via preparative TLC and characterize them structurally .

- Reaction Quenching : Halt reactions at intermediate stages to identify off-pathway intermediates.

- Statistical Analysis : Use Design of Experiments (DoE) to pinpoint factors causing variability (e.g., temperature fluctuations or impurity in reagents) .

How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation via HPLC at intervals (0, 1, 3, 6 months).

- Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation under ICH Q1B guidelines .

- Oxidative Stability : Introduce oxygen radicals and monitor formation of oxidation products (e.g., nitro derivatives) .

What advanced techniques are recommended for studying the biological interactions of this compound in vitro?

Methodological Answer:

- Cellular Assays : Use HEK-293 or HepG2 cells to assess cytotoxicity (MTT assay) and metabolic stability.

- Protein Binding Studies : Employ surface plasmon resonance (SPR) to quantify binding affinity with target enzymes.

- Metabolite Profiling : Utilize LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .

How can computational tools aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility.

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.